![molecular formula C8H8ClF5N2O B2791863 4-chloro-1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole CAS No. 1856074-94-6](/img/structure/B2791863.png)
4-chloro-1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Diflumetorim and is commonly used as a fungicide in agriculture.
Mechanism of Action
The mechanism of action of 4-chloro-1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are essential for the growth and survival of cancer cells. It has also been found to inhibit the activity of certain proteins that are involved in the development of Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In laboratory experiments, it has been found to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. It has also been found to have a low toxicity profile, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-chloro-1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole in lab experiments is its low toxicity profile. This makes it a safe compound to use in various types of experiments. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain types of experiments.
Future Directions
There are several future directions for research on 4-chloro-1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole. One potential direction is to further study its anti-cancer properties and its potential use in the treatment of various types of cancer. Another potential direction is to study its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, further research can be done to optimize the synthesis method of this compound and to improve its solubility in water for use in various types of experiments.
Synthesis Methods
The synthesis of 4-chloro-1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole involves the reaction of 4-chloro-3,5-dimethylphenol with difluoromethyl-1,2,3-triazole in the presence of a base. The resulting product is then reacted with 3,3,3-trifluoropropyl bromide to form the final compound. This synthesis method has been reported in various scientific journals and has been optimized to obtain high yields of the product.
Scientific Research Applications
4-chloro-1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole has been extensively studied for its potential applications in various fields. In the field of agriculture, this compound has been used as a fungicide to control various fungal diseases in crops. It has also been studied for its potential use as a herbicide and insecticide.
In the field of medicine, this compound has been studied for its potential anti-cancer properties. It has been found to inhibit the growth of cancer cells in various types of cancer, including breast cancer, lung cancer, and prostate cancer. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
4-chloro-1-(difluoromethyl)-3-(3,3,3-trifluoropropoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF5N2O/c9-5-3-16(7(10)11)15-6(5)4-17-2-1-8(12,13)14/h3,7H,1-2,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSJESMMERTJFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1C(F)F)COCCC(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF5N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.